tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate
CAS No.: 1266480-56-1
Cat. No.: VC3413802
Molecular Formula: C16H26BNO4S
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1266480-56-1 |
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Molecular Formula | C16H26BNO4S |
Molecular Weight | 339.3 g/mol |
IUPAC Name | tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-12(23-11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19) |
Standard InChI Key | NTQQTTMKWCHRCI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CNC(=O)OC(C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CNC(=O)OC(C)(C)C |
Structural Features and Chemical Properties
Molecular Composition and Structure
tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate belongs to the class of organoboron compounds containing both heterocyclic and carbamate functionalities. The compound features a thiophene ring with a boronate ester group (tetramethyl-1,3,2-dioxaborolane) at the 5-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position. This structure combines several key functional elements:
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A thiophene core providing aromatic character and potential for π-π interactions
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A boronate ester moiety that serves as a reactive functional handle
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A Boc-protected amine that can be selectively deprotected
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A carbamate linkage that contributes to hydrogen bonding capabilities
The molecular formula of this compound is C16H26BNO4S with a molecular weight of approximately 339.3 g/mol. The presence of the thiophene sulfur atom alongside the boron-containing dioxaborolane group creates a molecule with unique electronic properties and reactivity profiles.
Physical and Chemical Properties
Based on its structural features, tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate exhibits physical and chemical properties consistent with other boronate esters containing heterocyclic components. The compound likely appears as a crystalline solid at room temperature, with moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
The boronate ester functionality imparts specific reactive properties, making it particularly valuable in synthetic transformations. The boron center serves as an electrophilic site that can undergo various reactions, including:
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Suzuki-Miyaura cross-coupling reactions
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Oxidative transformations to hydroxyl groups
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Chan-Lam coupling with amines and alcohols
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Nucleophilic displacement reactions
The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is acid-labile, allowing for selective deprotection under acidic conditions while maintaining the integrity of the boronate ester.
Synthetic Applications and Methodologies
Role in Medicinal Chemistry
tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate represents an important building block in medicinal chemistry due to its structural versatility and potential for further functionalization. The compound's structure suggests it would be valuable in developing pharmaceutically active molecules, particularly those requiring heterocyclic components.
The presence of the boronate ester group allows for the construction of more complex molecules through carbon-carbon bond-forming reactions, particularly Suzuki coupling reactions with various halogenated compounds. This synthetic versatility makes it a potentially valuable intermediate in the synthesis of drug candidates targeting various biological pathways.
Furthermore, the thiophene moiety is a common structural element in medicinal chemistry, known for its bioisosteric relationship with benzene and its ability to engage in π-π stacking interactions with biological targets . The combination of these features positions this compound as a potentially valuable precursor in drug discovery efforts.
Comparison with Related Compounds
To better understand the significance of tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate, it is helpful to compare it with structurally related compounds. The table below presents a comparison with several related compounds identified in the scientific literature:
The phenyl-based analog (tert-Butyl N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate) represents the closest structural analog, differing only in the core aromatic system (phenyl vs. thiophene) . This difference is significant as it alters the electronic properties, spatial arrangement, and potentially the reactivity of the molecule. The thiophene-containing compound would likely display different properties in biological systems due to the presence of the sulfur atom.
Synthetic Methodologies
Purification and Characterization
The purification of tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate would typically involve column chromatography using silica gel with appropriate solvent systems. Characterization would employ standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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Elemental analysis
These techniques would collectively confirm the structure and purity of the synthesized compound.
Comparison with Other Boronate Esters
A comparative analysis of tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate with other boronate esters reveals distinctive features that influence its reactivity and application potential. The table below presents several boronate esters from the available literature:
The unique combination of a thiophene moiety with a Boc-protected aminomethyl group distinguishes tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate from these related compounds. This structural arrangement provides specific electronic and steric properties that influence its reactivity in various chemical transformations.
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